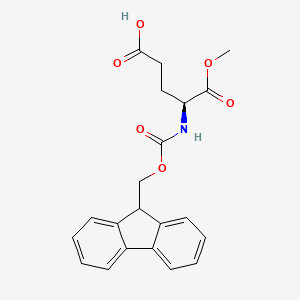
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
Overview
Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The fluorene moiety is attached to a carbonyl group, which is further linked to an amino acid moiety. The presence of the fluorene group suggests that this compound might be used in the synthesis of peptides, as fluorene-based compounds are often used as protecting groups in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the fluorene and amino acid moieties. The fluorene part is a three-ring system, while the amino acid part would have a carboxyl group, an amino group, and a side chain. The exact structure would depend on the specific amino acid present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the cleavage or formation of bonds at the carbonyl or amino groups. For example, in peptide synthesis, the fluorene group could be removed to allow the amino acid to bond with another amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the fluorene and amino acid moieties. For example, it might have a high melting point due to the presence of the rigid fluorene structure .Scientific Research Applications
Pharmacological Importance of Phenolic Compounds
Phenolic compounds, similar in structural complexity to the one mentioned, have shown a wide range of therapeutic applications in the prevention of diseases such as diabetes, cardiovascular diseases (CVDs), cancer, and cerebral ischemia. These compounds possess antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. Their effectiveness as free radical scavengers is notable, potentially alleviating oxidative stress markers. Such therapeutic properties are attributed to the presence of functional groups like methoxy groups on the aromatic ring, which may confer beneficial effects for human health by modulating enzyme activity, protein dynamics, and various transcription factors involved in critical diseases (Cheemanapalli et al., 2018).
Environmental and Industrial Applications
Certain compounds, notably perfluorinated acids, including carboxylates and sulfonates, have been extensively studied for their environmental persistence and potential bioaccumulation. These compounds, due to their structural similarities and environmental behaviors, raise concerns regarding their bioaccumulation potential and environmental impact. Research into their partitioning behavior, bioaccumulation, and biomagnification potential in food webs is critical for understanding and mitigating their environmental effects. This research has implications for the regulatory classification and environmental management of such compounds (Conder et al., 2008).
Biochemical Research and Material Science
In biochemical research, the study of amino acids and their derivatives, including the incorporation of unnatural amino acids like TOAC, has been significant. These studies are pivotal for analyzing backbone dynamics, peptide secondary structures, and interactions with membranes, providing insights into peptide-protein and peptide-nucleic acid interactions. Such research has vast applications in understanding biological processes and developing therapeutic interventions (Schreier et al., 2012).
Mechanism of Action
Target of Action
Fmoc-Glu-Ome is primarily used as a protecting group for amines in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group in the compound serves as a base-labile protecting group, which means it can be removed under basic conditions . The primary target of Fmoc-Glu-Ome is therefore the amine group in the peptide chain that needs to be protected during synthesis .
Mode of Action
The Fmoc group in Fmoc-Glu-Ome is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the protection of the amine group, preventing it from reacting with other groups during peptide synthesis . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-Glu-Ome in peptide synthesis affects the biochemical pathway of peptide bond formation. By protecting the amine group, Fmoc-Glu-Ome prevents unwanted side reactions during the synthesis process . This allows for the controlled formation of peptide bonds, leading to the successful synthesis of the desired peptide.
Pharmacokinetics
It is known that the fmoc group is rapidly removed by a base, indicating that the compound would likely be quickly metabolized in a basic environment .
Result of Action
The primary result of Fmoc-Glu-Ome’s action is the successful synthesis of peptides with the desired sequence. By protecting the amine group during synthesis, Fmoc-Glu-Ome allows for the controlled formation of peptide bonds, leading to the creation of peptides with the correct sequence .
Action Environment
The action of Fmoc-Glu-Ome is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it is removed under basic conditions . Therefore, the pH of the environment can influence the stability of the Fmoc group and thus the efficacy of Fmoc-Glu-Ome as a protecting group .
Safety and Hazards
properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVDKFNHFXLOQY-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70707195 | |
| Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid | |
CAS RN |
145038-49-9 | |
| Record name | (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70707195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794885.png)
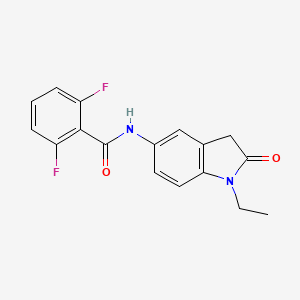

![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2794889.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2794890.png)
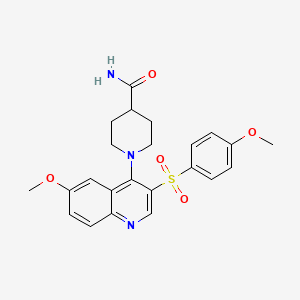
![N-(4-acetylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2794893.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2794894.png)
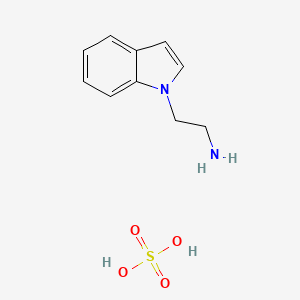
![N-benzhydryl-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2794899.png)
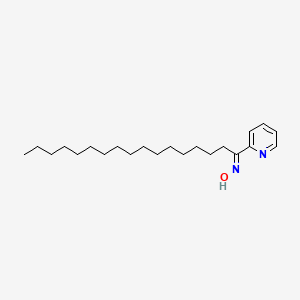

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794905.png)